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(1-Aminocyclopentyl)methanol hydrochloride

Catalog No.
S3615670
CAS No.
402752-91-4
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Aminocyclopentyl)methanol hydrochloride

CAS Number

402752-91-4

Product Name

(1-Aminocyclopentyl)methanol hydrochloride

IUPAC Name

(1-aminocyclopentyl)methanol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-6(5-8)3-1-2-4-6;/h8H,1-5,7H2;1H

InChI Key

MQAVGQZRGQEEPX-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CO)N.Cl

Canonical SMILES

C1CCC(C1)(CO)N.Cl
  • PubChem: PubChem, a database of chemical information from the National Institutes of Health, provides a basic entry for (1-Aminocyclopentyl)methanol but does not list any specific research applications ().

  • Vendor Information: Some chemical vendors offer (1-Aminocyclopentyl)methanol hydrochloride, but their descriptions typically focus on product details and safety information, not scientific research applications ().

Possible Research Areas:

Given the chemical structure of (1-Aminocyclopentyl)methanol hydrochloride, which contains an amine group and a cyclopentyl ring, it could potentially be of interest in various research areas, although there is no documented evidence for these specific applications:

  • Organic synthesis: The molecule's functional groups might be useful as building blocks for more complex organic molecules.
  • Medicinal chemistry: The cyclopentyl amine structure is present in some biologically active molecules, and researchers might explore (1-Aminocyclopentyl)methanol hydrochloride as a starting point for drug discovery.

(1-Aminocyclopentyl)methanol hydrochloride is a chemical compound characterized by the formula C6_6H13_{13}ClN O. It features a cyclopentane ring with an amino group and a hydroxymethyl group, making it a unique structure among amines and alcohols. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other polar solvents. Its molecular weight is approximately 123.58 g/mol, and it exhibits properties typical of both amines and alcohols, including the ability to form hydrogen bonds due to the presence of hydroxyl and amino groups .

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acid-Base Reactions: As an amine, it can accept protons in acidic conditions, forming its conjugate acid.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .

  • Neurotransmitter Modulation: Similar compounds have been studied for their effects on neurotransmitter systems, suggesting possible roles in neuropharmacology.
  • Antimicrobial Properties: Some derivatives of cyclic amines have shown antimicrobial activity, which could be explored further with this compound.

Research into its specific biological effects is warranted to establish its therapeutic potential .

The synthesis of (1-Aminocyclopentyl)methanol hydrochloride can be achieved through several methods:

  • Reductive Amination: Starting from cyclopentanone, one could perform reductive amination with ammonia or an amine in the presence of reducing agents like sodium borohydride.
  • Hydrolysis of Nitriles: Cyclopentyl nitriles can be hydrolyzed to yield (1-Aminocyclopentyl)methanol under acidic conditions.
  • Direct Amination of Alcohols: Reaction of cyclopentanol with ammonia under high-temperature conditions could yield the desired amine.

These methods emphasize the versatility of cyclopentane derivatives in synthetic organic chemistry .

(1-Aminocyclopentyl)methanol hydrochloride has potential applications in various fields:

  • Pharmaceutical Chemistry: As a building block for synthesizing novel drugs targeting neurological disorders or infections.
  • Material Science: Utilized in the development of polymers or materials that require specific functional groups for enhanced properties.
  • Biochemistry: May serve as a reagent in biochemical assays or as a probe for studying enzyme mechanisms.

Its unique structure may provide distinct advantages in these applications compared to more conventional compounds .

Several compounds share structural similarities with (1-Aminocyclopentyl)methanol hydrochloride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberStructural FeaturesSimilarity Index
(cis-3-Aminocyclobutyl)methanol hydrochloride142733-65-1Cyclobutane ring; similar amino and hydroxymethyl groups0.68
(trans-4-Aminocyclohexyl)methanol hydrochloride1504-49-0Cyclohexane ring; differing ring size0.68
1-Methylcyclopropanamine hydrochloride88887-87-0Cyclopropane ring; methyl substitution0.67
(S)-2-Amino-2-cyclohexylethanol845714-30-9Cyclohexane; additional ethyl group0.65
(S)-2,6-Diaminohexan-1-ol dihydrochloride1041055-24-6Aliphatic chain; two amino groups0.74

These compounds illustrate the diversity within cyclic amines and alcohols, each offering unique properties that may be beneficial for specific applications .

Sequence

X

Dates

Last modified: 08-20-2023

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